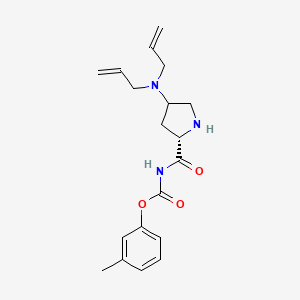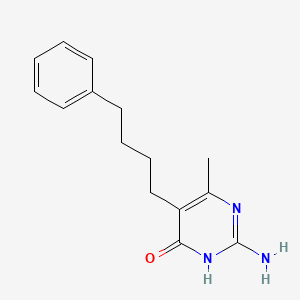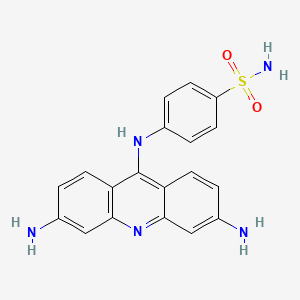![molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4](/img/structure/B12906763.png)
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- typically involves multi-step reactions. One common method includes the condensation of imidazole-2-carboxaldehyde with 2-(2-aminophenyl)-1H-benzimidazole under reflux conditions in a suitable solvent such as xylene . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives.
Applications De Recherche Scientifique
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a dual PI3K/HDAC inhibitor, it binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cell proliferation and survival pathways . This dual inhibition mechanism is particularly useful in cancer treatment, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the positioning of nitrogen atoms.
Benzo[4,5]imidazo[1,2-c]quinazolines: These compounds have a similar core structure but with different substituents.
Uniqueness
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of PI3K and HDAC sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Propriétés
| 673475-80-4 | |
Formule moléculaire |
C24H21N3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
Clé InChI |
YCFSEUXVXNKFBF-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/no-structure.png)

![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)



![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
